1-(3-Bromo-2-methoxybenzyl)pyrrolidine
Description
1-(3-Bromo-2-methoxybenzyl)pyrrolidine (CAS: 2504203-57-8) is a pyrrolidine derivative featuring a benzyl group substituted with bromine at position 3 and a methoxy group at position 2. Its molecular formula is C₁₂H₁₆BrNO, with a molecular weight of 270.17 g/mol .
Properties
IUPAC Name |
1-[(3-bromo-2-methoxyphenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-15-12-10(5-4-6-11(12)13)9-14-7-2-3-8-14/h4-6H,2-3,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQHWPFIMCSKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyl Halide Alkylation
Pyrrolidine undergoes nucleophilic substitution with 3-bromo-2-methoxybenzyl halides (e.g., bromide or chloride). The reaction is typically conducted in polar aprotic solvents (e.g., DMF, THF) with a base such as K₂CO₃ or NaH to deprotonate pyrrolidine.
Example Protocol
-
Reactants : Pyrrolidine (1.2 eq), 3-bromo-2-methoxybenzyl bromide (1.0 eq), K₂CO₃ (2.5 eq)
-
Solvent : DMF, 0°C → room temperature, 12–24 h
-
Workup : Aqueous extraction, column chromatography (hexane/EtOAc)
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the benzyl halide’s leaving group is displaced by pyrrolidine’s nitrogen lone pair. Steric hindrance from the methoxy group may necessitate elevated temperatures or prolonged reaction times.
Reductive Amination
Condensation-Reduction Strategy
A two-step process involving imine formation between pyrrolidine and 3-bromo-2-methoxybenzaldehyde, followed by reduction with NaBH₄ or NaBH₃CN.
Example Protocol
-
Imine Formation :
-
Reduction :
Advantages :
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Aryl boronic esters or acids react with bromopyrrolidine precursors. This method is ideal for late-stage functionalization.
Example Protocol
-
Reactants : 1-(2-Methoxybenzyl)pyrrolidine-3-boronic ester (1.0 eq), aryl bromide (1.1 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 eq)
-
Solvent : THF/H₂O (4:1), 90°C, 12 h
Limitations :
-
Requires pre-functionalized boronic intermediates.
Protecting Group Strategies
Boc-Protected Intermediate Synthesis
The tert-butoxycarbonyl (Boc) group stabilizes pyrrolidine during harsh reactions (e.g., bromination).
Example Protocol
-
Boc Protection :
-
Reactants : Pyrrolidine (1.0 eq), Boc₂O (1.1 eq), DMAP (cat.), CH₂Cl₂, 0°C → room temperature, 2 h
-
Yield : 95%
-
-
Benzylation :
-
Deprotection :
-
Conditions : TFA/CH₂Cl₂ (1:1), room temperature, 1 h
-
Yield : 90%
-
Advantages :
Comparative Analysis of Methods
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Direct Alkylation | 60–75% | Simple, one-step | Requires reactive benzyl halides |
| Reductive Amination | 70–80% | Mild conditions, versatile | Two-step process |
| Suzuki Coupling | 65–75% | Late-stage functionalization | Requires boronic intermediates |
| Boc-Protected Synthesis | 70–90% | High purity, controlled reactivity | Multi-step, cost-intensive |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-methoxybenzyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or reduce the pyrrolidine ring.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Nucleophilic substitution: Formation of azides or thiocyanates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or reduced pyrrolidine derivatives.
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the potential of pyrrolidine derivatives, including 1-(3-Bromo-2-methoxybenzyl)pyrrolidine, as inhibitors of Toxoplasma gondii, a parasite responsible for toxoplasmosis. The compound is part of a series that inhibits phenylalanyl tRNA synthetase (PheRS), crucial for protein synthesis in parasites. In vitro assays demonstrated that these compounds effectively reduced parasite growth at low concentrations, with promising pharmacokinetic profiles for brain penetration in mouse models .
| Compound | Activity | IC50 (µM) | Brain Exposure (ng/g) |
|---|---|---|---|
| BRD2108 | PheRS Inhibition | 0.035 | 3042 |
| mCMY416 | PheRS Inhibition | TBD | 15400 |
Antidiabetic Potential
In the quest for novel α-amylase inhibitors for type 2 diabetes mellitus, pyrrolidine derivatives have shown promise. A study synthesized various spiro[pyrrolidine-oxindole] derivatives and evaluated their α-amylase inhibitory activity. The structure-activity relationship (SAR) indicated that modifications to the pyrrolidine core could enhance inhibitory potency .
| Compound | α-Amylase Inhibition (%) | Structure Modification |
|---|---|---|
| Compound A | 75% | Parent Structure |
| Compound B | 85% | Methyl Substitution |
Case Study 1: Antiparasitic Efficacy
In a study focusing on Toxoplasma gondii, a series of bicyclic pyrrolidine inhibitors were evaluated for their ability to inhibit PheRS. The results indicated that certain modifications to the pyrrolidine scaffold significantly improved both potency and brain exposure, suggesting that similar modifications could be applied to 1-(3-Bromo-2-methoxybenzyl)pyrrolidine to enhance its efficacy against parasitic infections .
Case Study 2: Antidiabetic Activity
Another investigation explored the synthesis of rhodanine-fused spiro[pyrrolidine-oxindole] derivatives. The study found that compounds with specific substitutions on the pyrrolidine ring exhibited substantial α-amylase inhibition, indicating potential therapeutic applications in managing diabetes .
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-methoxybenzyl)pyrrolidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrrolidine ring and benzyl group. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 1-(3-Bromo-2-methoxybenzyl)pyrrolidine, differing in substituents, linkage groups, or core heterocycles:
Table 1: Structural Comparison of Pyrrolidine and Pyridine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |
|---|---|---|---|---|
| 1-(3-Bromo-2-methoxybenzyl)pyrrolidine | 2504203-57-8 | C₁₂H₁₆BrNO | 270.17 | Pyrrolidine core; 3-Br, 2-OMe on benzyl |
| 1-(3-Bromobenzyl)pyrrolidine | BD296022 | C₁₁H₁₄BrN | 236.14 | Pyrrolidine core; 3-Br on benzyl (no OMe) |
| 5-Bromo-2-methoxy-3-methylpyridine | N/A | C₇H₈BrNO | 202.05 | Pyridine core; 5-Br, 2-OMe, 3-Me |
| 1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine | N/A | C₁₃H₁₈BrNO | 292.19 | Pyrrolidine core; phenoxy-ethyl linker; 4-Br, 3-Me |
| tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | N/A | C₂₀H₂₈BrN₂O₅ | 465.35 | Pyrrolidine core; pyridine linker; 5-Br, dimethoxymethyl |
Key Observations :
Core Heterocycle : While 1-(3-Bromo-2-methoxybenzyl)pyrrolidine has a pyrrolidine core, compounds like 5-Bromo-2-methoxy-3-methylpyridine () utilize pyridine, altering electronic properties and reactivity .
Linker Diversity: Compounds with phenoxy-ethyl () or pyridine-based linkers () exhibit distinct conformational flexibility compared to the direct benzyl linkage in the target compound .
Biological Activity
1-(3-Bromo-2-methoxybenzyl)pyrrolidine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant properties, supported by data tables and case studies.
Chemical Structure and Properties
1-(3-Bromo-2-methoxybenzyl)pyrrolidine features a pyrrolidine ring substituted with a bromine atom and a methoxy group on the benzyl moiety. This unique structure contributes to its biological activity by influencing its interaction with various molecular targets.
Antimicrobial Activity
Overview : The compound has shown promising antimicrobial properties against various bacterial strains. Its efficacy is often attributed to the presence of halogen substituents, which enhance its binding affinity to bacterial targets.
Case Studies :
- A study demonstrated that pyrrolidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for some derivatives .
- Another investigation highlighted that compounds with similar structural features demonstrated effective inhibition of multidrug-resistant strains, indicating potential for therapeutic applications in treating infections caused by resistant bacteria .
Data Table: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| 1-(3-Bromo-2-methoxybenzyl)pyrrolidine | Staphylococcus aureus | <1 | Strong |
| 1-(3-Bromo-2-methoxybenzyl)pyrrolidine | Escherichia coli | <1 | Strong |
| 2,6-Dipyrrolidino-1,4-dibromobenzene | Pseudomonas aeruginosa | 0.5 | Moderate |
Anticancer Activity
Overview : Research indicates that 1-(3-Bromo-2-methoxybenzyl)pyrrolidine may possess anticancer properties. The mechanism is believed to involve apoptosis induction in cancer cells.
Research Findings :
- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including ovarian and breast cancer cells. The cytotoxicity was moderate, suggesting potential for further optimization .
- A comparative analysis with other pyrrolidine derivatives revealed that structural modifications significantly affect anticancer activity, highlighting the importance of specific substituents in enhancing therapeutic efficacy .
Data Table: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Efficacy |
|---|---|---|---|
| 1-(3-Bromo-2-methoxybenzyl)pyrrolidine | Ovarian Cancer | 15 | Moderate |
| 1-(3-Bromo-2-methoxybenzyl)pyrrolidine | Breast Cancer | 20 | Moderate |
| Pyrrolidine Derivative A | Lung Cancer | 10 | High |
The biological activity of 1-(3-Bromo-2-methoxybenzyl)pyrrolidine can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine and methoxy groups enhance the compound's ability to bind effectively to these targets, influencing various signaling pathways involved in microbial resistance and cancer cell proliferation.
Q & A
Q. Basic Research Focus
- TLC : Monitor reaction progress using ethyl acetate/hexane (e.g., 3:7 ratio) to track the disappearance of starting materials. Visualize under UV or iodine vapor .
- NMR : Confirm structure via characteristic signals:
What safety precautions are necessary when handling brominated pyrrolidine derivatives in the laboratory?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential volatility of brominated compounds .
- Waste Disposal : Segregate halogenated waste and neutralize acidic/byproduct streams before disposal .
What strategies can address low yields in the alkylation step during synthesis of 1-(3-Bromo-2-methoxybenzyl)pyrrolidine?
Q. Advanced Research Focus
- Reaction Optimization : Increase reaction time (e.g., 24–48 hours) or temperature (if thermally stable). Use polar aprotic solvents like DMF to enhance nucleophilicity .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .
- Purification : Employ column chromatography (silica gel, gradient elution) to isolate the product from unreacted starting materials .
How does the electronic effect of the methoxy group influence the reactivity of 1-(3-Bromo-2-methoxybenzyl)pyrrolidine in cross-coupling reactions?
Advanced Research Focus
The methoxy group (-OCH3) is electron-donating, activating the aromatic ring toward electrophilic substitution at the para position. However, in Suzuki-Miyaura coupling, the bromine atom serves as the primary reactive site. The methoxy group’s steric and electronic effects may modulate reaction rates—e.g., slower oxidative addition in Pd-catalyzed reactions due to increased electron density . Computational studies (DFT) could further elucidate substituent effects on transition states.
What are the challenges in characterizing byproducts from the synthesis of 1-(3-Bromo-2-methoxybenzyl)pyrrolidine?
Q. Advanced Research Focus
- Byproduct Identification : Use LC-MS or GC-MS to detect low-concentration impurities. For example, dehalogenation or over-alkylation products may form under harsh conditions .
- Quantitative Analysis : Compare NMR integration ratios or employ HPLC with UV detection (λ = 254 nm) for quantification .
- Contradiction Resolution : Conflicting spectral data (e.g., unexpected NOE correlations) may indicate stereochemical impurities, requiring 2D NMR (COSY, NOESY) for clarification .
What role does the bromine atom play in the compound’s potential as a pharmaceutical intermediate?
Advanced Research Focus
The bromine atom serves as a versatile handle for further functionalization (e.g., cross-coupling, nucleophilic substitution). For example, in drug discovery, brominated intermediates are pivotal for introducing heterocycles or bioisosteres via Buchwald-Hartwig amination or Ullmann coupling . Stability studies under physiological conditions (pH 7.4, 37°C) are critical to assess hydrolytic susceptibility .
How can computational methods aid in predicting the reactivity of 1-(3-Bromo-2-methoxybenzyl)pyrrolidine?
Q. Advanced Research Focus
- DFT Calculations : Predict regioselectivity in electrophilic substitution (e.g., Fukui indices) .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .
- Docking Studies : Explore binding affinity to biological targets (e.g., enzymes or receptors) if the compound is a drug precursor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
